molecular formula C9H13ClN2 B10850164 Hydrazine, (2-phenyl-2-propenyl)-, monohydrochloride CAS No. 843651-62-7

Hydrazine, (2-phenyl-2-propenyl)-, monohydrochloride

Cat. No.: B10850164
CAS No.: 843651-62-7
M. Wt: 184.66 g/mol
InChI Key: SSRWZZHWIPKMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LJP-1207 involves the reaction of 2-phenyl-allyl hydrazine with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods: Industrial production of LJP-1207 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets pharmaceutical-grade standards. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: LJP-1207 primarily undergoes oxidation and reduction reactions due to its hydrazine moiety. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

LJP-1207 has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

LJP-1207 exerts its effects by inhibiting the enzymatic activity of semicarbazide-sensitive amine oxidase (SSAO) or vascular adhesion protein-1 (VAP-1). This inhibition prevents the oxidative deamination of primary amines, reducing the formation of reactive aldehydes, hydrogen peroxide, and ammonia. By blocking both the enzymatic and adhesive functions of SSAO/VAP-1, LJP-1207 reduces inflammation and oxidative stress, thereby providing therapeutic benefits in various inflammatory and metabolic diseases .

Comparison with Similar Compounds

Properties

CAS No.

843651-62-7

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-phenylprop-2-enylhydrazine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,11H,1,7,10H2;1H

InChI Key

SSRWZZHWIPKMCQ-UHFFFAOYSA-N

Canonical SMILES

C=C(CNN)C1=CC=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.